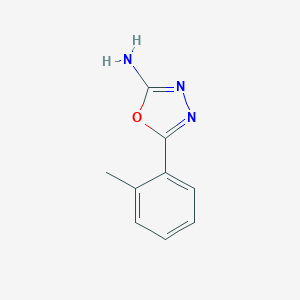

5-(2-Methylphenyl)-1,3,4-oxadiazol-2-amine

Descripción general

Descripción

5-(2-Methylphenyl)-1,3,4-oxadiazol-2-amine is a heterocyclic compound that belongs to the oxadiazole family. This compound is of significant interest due to its diverse biological activities and potential applications in various fields such as pharmaceuticals, agriculture, and materials science. The oxadiazole ring system is known for its stability and ability to participate in various chemical reactions, making it a valuable scaffold in medicinal chemistry.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 5-(2-Methylphenyl)-1,3,4-oxadiazol-2-amine typically involves the electrochemical oxidation of semicarbazone at a platinum electrode. The reaction is carried out in acetonitrile using lithium perchlorate as a supporting electrolyte. The semicarbazone is prepared by reacting semicarbazide hydrochloride with an aldehyde in the presence of sodium acetate .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the electrochemical synthesis method offers several advantages, including enhanced reaction rates, higher yields of pure products, better selectivity, and eco-friendly attributes .

Análisis De Reacciones Químicas

Types of Reactions: 5-(2-Methylphenyl)-1,3,4-oxadiazol-2-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under controlled conditions to form different derivatives.

Reduction: Reduction reactions can modify the oxadiazole ring, leading to the formation of amine derivatives.

Substitution: The compound can participate in nucleophilic substitution reactions, where the oxadiazole ring acts as an electrophile.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Nucleophiles like amines and thiols can be used in substitution reactions.

Major Products Formed: The major products formed from these reactions include various substituted oxadiazole derivatives, which can exhibit different biological and chemical properties .

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Anticancer Activity

Research indicates that derivatives of oxadiazoles exhibit significant anticancer properties. For instance, studies have shown that compounds related to 5-(2-Methylphenyl)-1,3,4-oxadiazol-2-amine demonstrate cytotoxic effects against various cancer cell lines. The mechanism of action often involves the inhibition of key enzymes critical for tumor growth.

- Case Study: Cytotoxicity Assays

Antidiabetic Properties

The compound has also been evaluated for its antidiabetic effects. In vivo studies using genetically modified models such as Drosophila melanogaster have shown promising results in lowering glucose levels.

- Case Study: Drosophila Model

Antimicrobial Activity

Oxadiazoles are recognized for their broad-spectrum antimicrobial properties. Compounds derived from this class have been tested against various pathogens.

- Case Study: Antimicrobial Efficacy

Neuroprotective Applications

Recent patents suggest that oxadiazole derivatives, including this compound, may play a role in treating neurodegenerative disorders such as Alzheimer's disease.

- Patent Insights

Material Science

The stability and unique properties of oxadiazoles make them suitable for applications in material science.

- Applications :

- Development of polymers and organic semiconductors.

- Use in UV absorbing and fluorescent materials.

Summary Table of Biological Activities

Mecanismo De Acción

The mechanism of action of 5-(2-Methylphenyl)-1,3,4-oxadiazol-2-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, inhibiting their activity and leading to various biological effects. For example, its antimicrobial activity is attributed to its ability to disrupt the cell membrane of microorganisms, while its anticancer activity is linked to the inhibition of specific signaling pathways involved in cell proliferation .

Comparación Con Compuestos Similares

- 2-Amino-5-(2-methylphenyl)-1,3,4-oxadiazole

- 5-(2-Methylphenyl)-1,3,4-thiadiazol-2-amine

- 5-(2-Methylphenyl)-1,2,4-oxadiazole

Comparison: Compared to other similar compounds, 5-(2-Methylphenyl)-1,3,4-oxadiazol-2-amine is unique due to its specific substitution pattern on the oxadiazole ring, which imparts distinct biological and chemical properties. For instance, the presence of the 2-methylphenyl group enhances its lipophilicity, potentially improving its ability to penetrate cell membranes and interact with intracellular targets .

Actividad Biológica

5-(2-Methylphenyl)-1,3,4-oxadiazol-2-amine is a heterocyclic compound belonging to the oxadiazole family. This compound has garnered attention in medicinal chemistry due to its diverse biological activities, including antimicrobial, antifungal, anti-inflammatory, and anticancer properties. The unique structure of this compound enhances its potential as a therapeutic agent across various fields such as pharmaceuticals and agriculture.

Chemical Structure and Properties

The chemical structure of this compound features an oxadiazole ring substituted with a 2-methylphenyl group, which contributes to its lipophilicity and biological activity. This substitution pattern allows for effective interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with various enzymes and receptors. It has been shown to target cysteine and serine hydrolases, exhibiting a polypharmacological mode of action that influences multiple biochemical pathways. This interaction is crucial for its antimicrobial efficacy against multidrug-resistant strains of bacteria like Staphylococcus aureus .

Antimicrobial Activity

This compound has demonstrated significant antimicrobial properties. Studies indicate that it exhibits potent antibacterial activity against various Gram-positive and Gram-negative bacteria. The compound's effectiveness against multidrug-resistant strains marks it as a promising candidate for further development in combating resistant infections .

Anticancer Properties

Research has highlighted the anticancer potential of this compound through in vitro studies. It has been shown to induce apoptosis in cancer cell lines by modulating pathways associated with Bcl-2 proteins. For instance, compounds similar to this oxadiazole have shown IC50 values in the low micromolar range against Bcl-2 positive human cancer cell lines .

| Compound | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| This compound | MDA-MB-231 | < 10 | Induces apoptosis |

| Similar Oxadiazole Derivative | HeLa | 0.52 - 0.88 | Bcl-2 inhibition |

Anti-inflammatory Activity

The compound also exhibits anti-inflammatory effects by inhibiting pro-inflammatory cytokines and mediators. This property is particularly relevant for developing treatments for inflammatory diseases and conditions .

Case Studies

Several studies have explored the biological activities of oxadiazole derivatives:

- In Vitro Evaluation : A series of oxadiazole derivatives were synthesized and tested for their anticancer activity against various human cancer cell lines. The most active compounds showed significant cytotoxicity with IC50 values ranging from 0.65 to 2.41 µM against MCF-7 cells .

- Monoamine Oxidase Inhibition : Recent research indicated that oxadiazole derivatives can act as inhibitors of monoamine oxidase (MAO-A and MAO-B), which are important targets in treating neurological disorders such as depression and Alzheimer's disease .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 5-(2-Methylphenyl)-1,3,4-oxadiazol-2-amine, and how can reaction conditions be optimized?

Synthesis typically involves cyclization of hydrazide derivatives with appropriate aryl aldehydes or via nucleophilic substitution reactions. For example, analogous oxadiazoles are synthesized using one-pot reactions with catalysts like toluenesulfonic acid under reflux conditions . Optimization can employ statistical experimental design (e.g., factorial or response surface methodologies) to minimize trial-and-error approaches, as highlighted in chemical engineering frameworks .

Q. What spectroscopic techniques are essential for characterizing this compound?

Key techniques include:

- NMR spectroscopy (¹H, ¹³C) to confirm substituent positions and aromaticity.

- Mass spectrometry (e.g., Orbitrap Fusion Lumos with ETD) for molecular weight verification and fragmentation pattern analysis .

- FT-IR to identify functional groups like NH₂ and C=N/C-O bonds in the oxadiazole ring.

Q. How can researchers assess the antioxidant activity of this compound in preliminary studies?

Use standardized assays like the DPPH radical scavenging assay (IC₅₀ determination) or FRAP (Ferric Reducing Antioxidant Power) . These methods are validated in studies on structurally similar oxadiazoles, where substituent effects on electron-donating capacity are critical .

Advanced Research Questions

Q. How can computational modeling predict the reactivity and electronic properties of this compound?

Density Functional Theory (DFT) calculations can map:

- Electrostatic potential surfaces to identify nucleophilic/electrophilic sites.

- Frontier molecular orbitals (HOMO-LUMO) to predict charge transfer interactions.

- Solvent effects using implicit/explicit solvation models. ICReDD’s approach integrates computational predictions with experimental validation to accelerate reaction discovery .

Q. What strategies resolve contradictions in biological activity data across studies?

- Dose-response reevaluation : Ensure assays use consistent concentrations (e.g., "one-dose" vs. multi-dose designs) .

- Structure-activity relationship (SAR) analysis : Compare substituent effects (e.g., methyl vs. methoxy groups) on bioactivity .

- Meta-analysis : Cross-reference data from analogous compounds, such as 5-(4-methoxyphenyl) derivatives, to identify trends .

Q. How can reaction yields be improved for large-scale synthesis?

- Process intensification : Optimize parameters like temperature, solvent polarity, and catalyst loading using reaction path search algorithms .

- Membrane separation technologies : Enhance purity by removing byproducts during intermediate steps .

Q. What methodologies integrate experimental and computational data to study reaction mechanisms?

Propiedades

IUPAC Name |

5-(2-methylphenyl)-1,3,4-oxadiazol-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9N3O/c1-6-4-2-3-5-7(6)8-11-12-9(10)13-8/h2-5H,1H3,(H2,10,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FOBZVVKLLZAFGN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C2=NN=C(O2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80169922 | |

| Record name | 1,3,4-Oxadiazole, 2-amino-5-(o-tolyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80169922 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1750-78-3 | |

| Record name | 1,3,4-Oxadiazole, 2-amino-5-(o-tolyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001750783 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,3,4-Oxadiazole, 2-amino-5-(o-tolyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80169922 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-(2-methylphenyl)-1,3,4-oxadiazol-2-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.